

CAS number and IUPAC name for 2-Bromo-N-methylpyridin-4-amine

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Compound of Interest

Compound Name: 2-Bromo-N-methylpyridin-4-amine

Cat. No.: B2456387

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An In-depth Technical Guide to **2-Bromo-N-methylpyridin-4-amine**: A Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of medicinal chemistry and drug development, the pyridine scaffold stands as a "privileged structure," a recurring motif found in a multitude of approved therapeutic agents. [1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for designing molecules that interact with biological targets. The strategic functionalization of this ring system is paramount to modulating pharmacological activity. This guide focuses on a particularly valuable, functionalized intermediate: **2-Bromo-N-methylpyridin-4-amine**.

This compound is not merely a static building block; it is a dynamic tool for molecular architects. The presence of three key features—the pyridine core, a reactive bromine atom at the 2-position, and a nucleophilic N-methylamino group at the 4-position—provides a powerful platform for generating diverse chemical libraries. The bromine atom, in particular, serves as a versatile "handle" for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of chemical space in the quest for novel therapeutics.[2][3] This guide will provide an in-depth analysis of its properties, synthesis, and critical applications, with a focus on the causal logic behind its use in drug discovery workflows.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of **2-Bromo-N-methylpyridin-4-amine** are summarized below. Adherence to appropriate storage and handling protocols is critical for maintaining its purity and ensuring experimental reproducibility.

| Property | Value | Reference(s) |
|--------------------|--|---|
| CAS Number | 847799-64-8 | [4] [5] |
| IUPAC Name | 2-bromo-N-methylpyridin-4-amine | [4] |
| Molecular Formula | C ₆ H ₇ BrN ₂ | [4] [5] |
| Molecular Weight | 187.04 g/mol | [5] [6] |
| Appearance | Solid | |
| Typical Purity | ≥98% | [5] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | |
| InChI Key | ATSKYIMSPYCKFF-UHFFFAOYSA-N | |

Core Synthetic Strategy and Rationale

While numerous vendors supply **2-Bromo-N-methylpyridin-4-amine**, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and common strategy involves the selective N-methylation of a readily available precursor, 2-bromopyridin-4-amine. This approach is often preferred due to the directing effects of the amino group in electrophilic aromatic substitution, which can complicate direct bromination of N-methylpyridin-4-amine.

Experimental Protocol: Synthesis via N-methylation

This protocol describes a representative method for the synthesis of **2-Bromo-N-methylpyridin-4-amine** from 2-bromopyridin-4-amine. The choice of a mild base and a suitable methylating agent is critical to prevent side reactions, such as quaternization of the pyridine nitrogen.

Materials and Reagents:

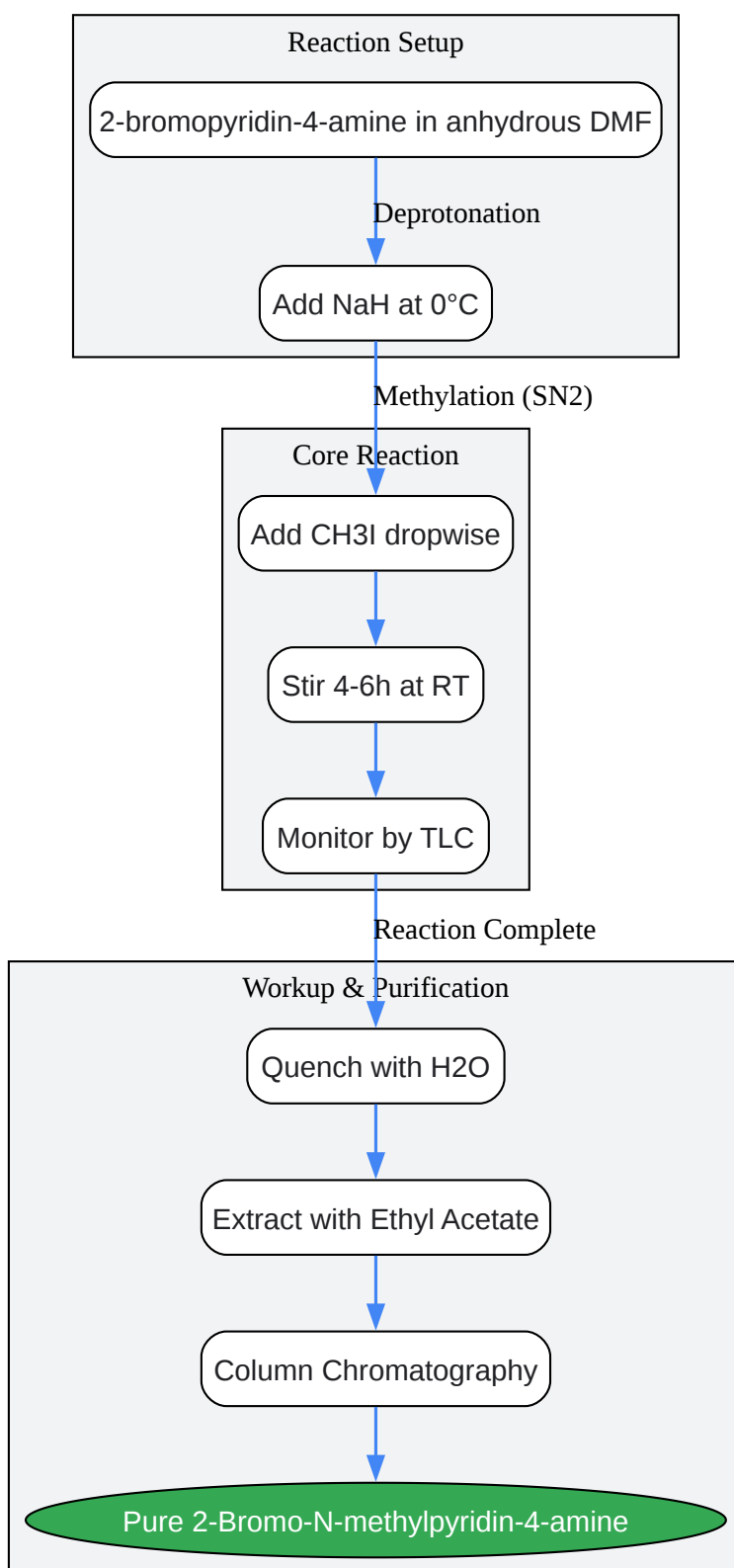
- 2-bromopyridin-4-amine
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Methyl iodide (CH₃I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromopyridin-4-amine (1.0 eq).
- **Solvent Addition:** Add anhydrous DMF to dissolve the starting material. Cool the solution to 0°C using an ice bath.
- **Deprotonation:** Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The causality here is the deprotonation of the primary amine by the strong base (NaH) to form a more nucleophilic sodium amide salt. Allow the mixture to stir at 0°C for 30 minutes.

- **Methylation:** Add methyl iodide (1.05 eq) dropwise to the reaction mixture. The resulting amide anion readily attacks the electrophilic methyl group of CH_3I in an $\text{S}_\text{N}2$ reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0°C . Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to yield the final product, **2-Bromo-N-methylpyridin-4-amine**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Bromo-N-methylpyridin-4-amine**.

Key Applications in Drug Discovery: The Power of Cross-Coupling

The synthetic utility of **2-Bromo-N-methylpyridin-4-amine** is most profoundly realized in its application as a substrate for palladium-catalyzed cross-coupling reactions.^{[2][3]} These reactions are cornerstones of modern medicinal chemistry because they allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the complex molecular scaffolds of drug candidates.^[7]

- **Suzuki-Miyaura Coupling:** This reaction couples the bromopyridine with a boronic acid or ester to form a C-C bond. This is an exceptionally powerful method for introducing aryl or heteroaryl substituents, enabling chemists to fine-tune steric and electronic properties to optimize binding to a biological target.^{[2][8]}
- **Buchwald-Hartwig Amination:** This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. This is invaluable for linking different molecular fragments or for installing nitrogen-containing functional groups that are often crucial for solubility and target engagement.^{[2][9]}

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki coupling of **2-Bromo-N-methylpyridin-4-amine** with a generic arylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and must be optimized for specific substrates.

Materials and Reagents:

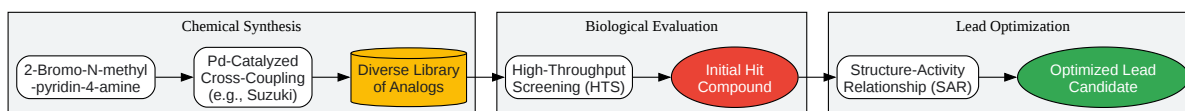
- **2-Bromo-N-methylpyridin-4-amine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
- Potassium carbonate (K₂CO₃, 2.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)

- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Inert Atmosphere: To a Schlenk flask, add **2-Bromo-N-methylpyridin-4-amine**, the arylboronic acid, potassium carbonate, and the palladium catalyst.
- Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. This step is crucial as oxygen can deactivate the palladium catalyst.
- Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Heating: Heat the reaction mixture to 90-100°C and stir for 12-18 hours. The elevated temperature is necessary to drive the catalytic cycle forward.
- Monitoring: Monitor the reaction progress by LC-MS or TLC.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.^[2]

Drug Discovery Workflow Diagram



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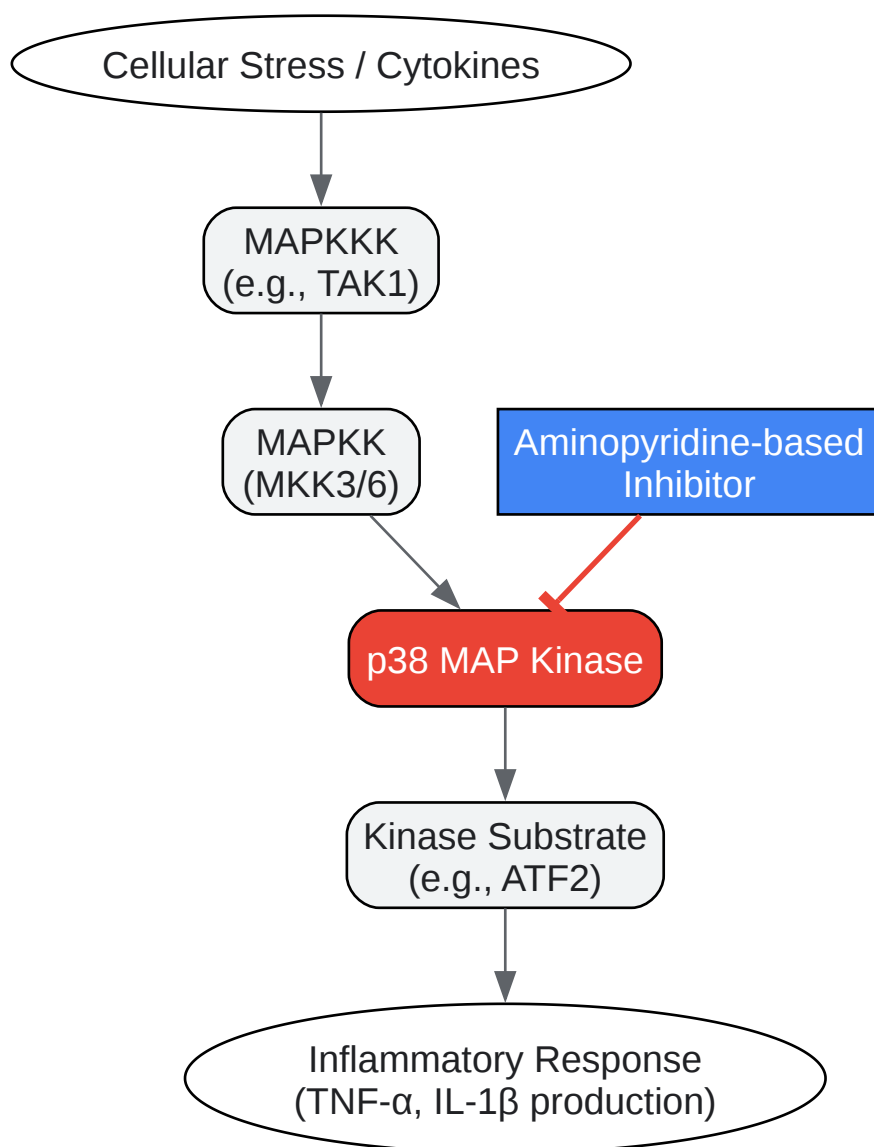
Caption: General workflow for inhibitor synthesis and evaluation.

Case Study: Kinase Inhibitor Development

The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which are a major class of drugs, particularly in oncology.^[1] This structural motif often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of the kinase.^[1] Derivatives of bromopyridines have been successfully used to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.^[1]

The versatility of **2-Bromo-N-methylpyridin-4-amine** makes it an excellent starting point for creating novel kinase inhibitors. The bromine atom can be replaced via Suzuki coupling to introduce a substituent that occupies one part of the ATP pocket, while the N-methylamino group can interact with the hinge region or be further functionalized.

Signaling Pathway and Point of Inhibition



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Caption: p38 MAP Kinase signaling pathway and point of inhibition.[1]

Safety and Handling

As a laboratory reagent, **2-Bromo-N-methylpyridin-4-amine** must be handled with appropriate care. Based on available safety data, it is associated with the following hazards:

- H302: Harmful if swallowed
- H315: Causes skin irritation

- H319: Causes serious eye irritation
- H332: Harmful if inhaled
- H335: May cause respiratory irritation

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

2-Bromo-N-methylpyridin-4-amine is a high-value, versatile intermediate for researchers in drug discovery and medicinal chemistry. Its strategically positioned functional groups—a reactive bromine atom for cross-coupling and an N-methylamino group for target interaction or further functionalization—provide a robust platform for the synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics, particularly in the competitive field of kinase inhibitor design.

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